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Compound of Interest

Compound Name: P-1075

Cat. No.: B1678134 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to address common challenges encountered during the in vivo administration of

P-1075.

Frequently Asked Questions (FAQs)
Q1: What is P-1075 and what is its primary mechanism of action?

A1: P-1075 is a potent ATP-sensitive potassium channel (KATP) opener.[1][2] It functions by

activating these channels, which leads to hyperpolarization of the cell membrane and

subsequent relaxation of smooth muscle, among other effects.[3] It is a cyanoguanidine

derivative and a more potent analogue of pinacidil.[2] P-1075 is of particular interest because it

does not require enzymatic conversion to an active form, unlike some other potassium channel

openers like minoxidil.[1]

Q2: What are the main challenges associated with the in vivo delivery of P-1075?

A2: The primary challenges with P-1075, similar to many guanidine-containing compounds,

revolve around its physicochemical properties which can affect its solubility and stability in

physiological solutions. Key challenges include:

Limited Aqueous Solubility: P-1075 has poor solubility in aqueous solutions at neutral pH,

which can lead to precipitation upon dilution of stock solutions in physiological buffers.
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Potential for Vehicle-Related Toxicity: The use of high concentrations of organic co-solvents

to dissolve P-1075 can introduce vehicle-related toxicity in animal studies.

Lack of Oral Bioavailability Data: There is limited publicly available data on the oral

bioavailability of P-1075, suggesting that oral administration may be challenging.[4]

Potential for Side Effects: As a potent vasodilator, off-target effects such as a drop in diastolic

pressure and reflex tachycardia may occur, especially at higher doses.[5]

Q3: In which solvents is P-1075 soluble?

A3: P-1075 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5]

[6] It is sparingly soluble in aqueous solutions.

Troubleshooting Guide
Issue 1: Precipitation of P-1075 in Formulation

Symptom: Your P-1075 solution, initially clear in a stock solvent like DMSO, becomes cloudy

or forms a precipitate when diluted with aqueous vehicles like saline or phosphate-buffered

saline (PBS).

Cause: This is likely due to the poor aqueous solubility of P-1075 at physiological pH.

Solutions:

Optimize Vehicle Composition: A multi-component vehicle system can improve and

maintain the solubility of P-1075. A common approach for intravenous administration in

mice is to use a mixture of co-solvents.[3]

pH Adjustment: The stability of some pharmaceutical compounds is pH-dependent.[7]

While specific data for P-1075 is limited, exploring slightly acidic pH for the vehicle might

improve solubility, but this needs to be tested for stability and compatibility with the animal

model.

Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins, which

can encapsulate hydrophobic drugs and improve their aqueous solubility.
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Issue 2: Inconsistent Efficacy or High Variability in
Animal Responses

Symptom: You observe a wide range of responses in your animal cohort, or the expected

therapeutic effect is not consistently achieved.

Cause: This could be due to inconsistent drug exposure resulting from formulation issues, or

inherent biological variability.

Solutions:

Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed

before each administration to guarantee consistent dosing.

Refine Dosing Technique: For intravenous injections, particularly in the tail vein of rodents,

ensure proper technique to avoid extravasation, which can lead to incomplete dosing.

Dose-Response Study: Conduct a dose-response study to determine the optimal

therapeutic dose range for your specific animal model and disease state.[8][9][10]

Monitor Animal Health: Underlying health issues in individual animals can affect drug

metabolism and response. Ensure all animals are healthy before starting the experiment.

Issue 3: Adverse Events in Animals Post-Administration
Symptom: Animals exhibit signs of distress, such as lethargy, ataxia, or a significant drop in

blood pressure, shortly after dosing.

Cause: This could be due to the pharmacological action of P-1075 (vasodilation), toxicity of

the vehicle, or a combination of both. Guanidine compounds can have side effects, including

neurotoxicity at high doses.[1]

Solutions:

Reduce Vehicle Concentration: If using high percentages of co-solvents like DMSO, try to

reduce the concentration to the lowest effective level.
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Administer Dose Slower: For intravenous injections, a slower infusion rate can help to

mitigate acute toxicities.

Dose Adjustment: The observed adverse events may be dose-dependent. Consider

reducing the dose of P-1075.

Monitor Vital Signs: In larger animal models, monitoring blood pressure and heart rate can

help to correlate adverse events with the drug's known pharmacological effects.

Data Presentation
Table 1: P-1075 Solubility Data

Solvent Solubility Reference

DMSO ~250 mg/mL [6]

Ethanol <50 mM [5]

Water Sparingly soluble -

Table 2: Recommended Vehicle Compositions for Preclinical Studies
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Route of
Administration

Vehicle
Composition

Animal Model Notes Reference

Intravenous (IV)

20% DMSO,

40% PEG 400,

30% Citrate

Buffer (pH 3.0),

10% Solutol

Mouse

This vehicle was

used for a poorly

soluble

compound and

may be a good

starting point for

P-1075.

[11]

Intravenous (IV)

30% PEG 400,

5% DMSO, 65%

PBS

Rodents

A common

vehicle for

compounds with

modest water

solubility.

[3]

Oral (PO)

PEG

400:Labrasol®

(1:1 v/v)

Rat

This formulation

significantly

improved the oral

bioavailability of

a poorly soluble

compound.

[4]

Intraperitoneal

(IP)

0.5% - 5%

DMSO in PBS
Mouse/Rat

Lower

concentrations of

DMSO are

generally well-

tolerated for IP

injections.

[12]

Subcutaneous

(SC)

Vehicle should

be isotonic and

non-irritating.

Consider co-

solvents at low

concentrations.

Mouse/Rat

The volume and

irritancy of the

formulation are

critical for this

route.

[12]
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Experimental Protocols
Protocol 1: Preparation of P-1075 for Intravenous
Administration in Mice
This protocol is a general guideline and may require optimization.

Materials:

P-1075 powder

Dimethyl Sulfoxide (DMSO), sterile filtered

Polyethylene Glycol 400 (PEG 400), sterile

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

1. Weigh the required amount of P-1075 in a sterile microcentrifuge tube.

2. Prepare the vehicle by mixing 5% DMSO, 30% PEG 400, and 65% PBS (v/v/v). For

example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG 400, and 650 µL

of PBS.

3. Add a small amount of the vehicle to the P-1075 powder to create a paste.

4. Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

Gentle warming (to no more than 40°C) may aid dissolution.

5. Visually inspect the solution for any precipitation. If the solution is not clear, sonication may

be attempted.

6. Filter the final solution through a sterile 0.22 µm syringe filter before injection.
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Protocol 2: Oral Gavage Administration of P-1075 in
Rats
This protocol is a general guideline and may require optimization.

Materials:

P-1075 powder

PEG 400

Labrasol®

Sterile tubes and oral gavage needles

Procedure:

1. Prepare the vehicle by mixing PEG 400 and Labrasol® in a 1:1 (v/v) ratio.

2. Weigh the required amount of P-1075.

3. Add the vehicle to the P-1075 powder and vortex until a clear solution is formed.

4. Administer the formulation to the rats using a suitable oral gavage needle. The volume

should be based on the animal's body weight.
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Caption: Simplified signaling pathway of P-1075 action.
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Caption: General experimental workflow for in vivo studies with P-1075.
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Caption: Logical workflow for troubleshooting P-1075 delivery issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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